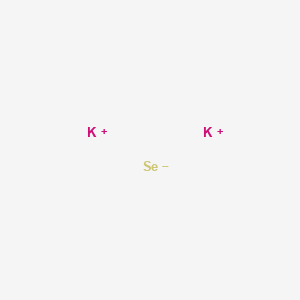
Potassium selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium selenide, also known as this compound, is an inorganic compound with the chemical formula K₂Se. It is formed from selenium and potassium and is known for its clearish wet crystal appearance. This compound has a molar mass of 157.16 g/mol and a density of 2.29 g/cm³ . It is primarily used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Potassium selenide can be synthesized through the reaction of selenium and potassium. The reaction is typically carried out in liquid ammonia to achieve higher purity . The general reaction is as follows: [ \text{Se} + 2\text{K} \rightarrow \text{K}_2\text{Se} ]
In industrial settings, the production of dithis compound involves similar methods, ensuring the compound’s high purity and consistency. The use of liquid ammonia as a solvent helps in achieving a more refined product.
Análisis De Reacciones Químicas
Potassium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium selenate (K₂SeO₄) or potassium selenite (K₂SeO₃) under specific conditions.
Reduction: It can be reduced to elemental selenium and potassium.
Substitution: this compound can react with halogens to form potassium halides and selenium halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium selenide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: Selenium compounds, including dithis compound, are studied for their potential antioxidant properties and their role in biological systems.
Mecanismo De Acción
The mechanism of action of dipotassium selenide involves its interaction with various molecular targets and pathways. Selenium, a key component of dithis compound, is an essential trace element and antioxidant. It acts as a cofactor for several metabolic enzymes and plays a crucial role in maintaining tissue and muscle health. Selenium is also a component of the enzyme glutathione peroxidase, which protects cells from oxidative damage .
Comparación Con Compuestos Similares
Potassium selenide can be compared with other similar compounds, such as:
Potassium sulfide (K₂S): Similar in structure but contains sulfur instead of selenium.
Potassium telluride (K₂Te): Contains tellurium instead of selenium.
Lithium selenide (Li₂Se): Contains lithium instead of potassium.
Sodium selenide (Na₂Se): Contains sodium instead of potassium.
This compound is unique due to its specific combination of potassium and selenium, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
1312-74-9 |
|---|---|
Fórmula molecular |
K2Se |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
potassioselanylpotassium |
InChI |
InChI=1S/2K.Se |
Clave InChI |
PUUYXTMGQCBWKL-UHFFFAOYSA-N |
SMILES |
[K+].[K+].[Se-2] |
SMILES canónico |
[K][Se][K] |
Key on ui other cas no. |
1312-74-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















